An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Glycochemistry
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving the selective synthesis of complex oligosaccharides and glycoconjugates. Among the vast arsenal of available protecting groups, the tert-butyldiphenylsilyl (TBDPS) group holds a prominent position due to its steric bulk and remarkable stability under a wide range of reaction conditions.[1] This guide focuses on a valuable derivative of D-glucal, 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal , a key building block in the synthesis of diverse carbohydrate-based structures.
This compound, with its unique arrangement of a labile acetyl group at the C-4 position and robust silyl ethers at the C-3 and C-6 positions, offers a versatile platform for regioselective modifications.[1] Its application extends to the synthesis of complex glycans, natural products, and various pharmaceuticals, making a thorough understanding of its physicochemical properties, synthesis, and reactivity essential for researchers in the field.[1] This technical guide provides a comprehensive overview of this important synthetic intermediate, offering insights into its preparation, characterization, and strategic use in chemical synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. This section details the known properties of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal.
| Property | Value | Source |
| CAS Number | 308103-44-8 | [1] |
| Molecular Formula | C₃₄H₄₄O₅Si₂ | [1] |
| Molecular Weight | 584.89 g/mol | Calculated |
| Appearance | Not explicitly reported, likely a white to off-white solid or a viscous oil. | Inferred |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. | Inferred from synthesis protocols |
| Melting Point | Not available in the searched literature. | |
| Optical Rotation ([α]D) | Not available in the searched literature. |
Spectroscopic Data:
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¹H NMR: The spectrum would be characterized by complex multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the phenyl groups of the TBDPS ethers. The anomeric proton (H-1) would appear as a doublet of doublets around 6.3-6.5 ppm. Other sugar ring protons would resonate between 3.5 and 5.5 ppm. The acetyl methyl protons would be a sharp singlet around 2.0-2.2 ppm, and the tert-butyl protons of the silyl groups would appear as singlets around 1.0-1.1 ppm.
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¹³C NMR: The spectrum would show signals for the aromatic carbons between 127 and 136 ppm. The anomeric carbon (C-1) would be in the range of 145-150 ppm. The other sugar ring carbons would appear between 60 and 80 ppm. The carbonyl carbon of the acetyl group would be around 170 ppm, with the methyl carbon around 21 ppm. The quaternary and methyl carbons of the tert-butyl groups would be observed around 19 and 27 ppm, respectively.
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Infrared (IR): The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the acetyl group (around 1740-1750 cm⁻¹), C-O stretching frequencies, and characteristic bands for the Si-O-C and Si-Ph bonds.
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Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+Na]+, along with characteristic fragmentation patterns corresponding to the loss of the acetyl group, tert-butyl groups, and phenyl groups.
Synthesis of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal
The synthesis of this selectively protected glucal derivative hinges on the differential reactivity of the hydroxyl groups of D-glucal. The primary hydroxyl group at C-6 is the most reactive, followed by the secondary hydroxyl at C-3, and lastly the C-4 hydroxyl. This reactivity difference allows for a strategic, multi-step protection sequence.[1]
Synthetic Strategy Overview:
The general approach involves a two-step process starting from D-glucal:
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Selective Silylation: The more reactive hydroxyl groups at positions 3 and 6 are protected with the bulky tert-butyldiphenylsilyl (TBDPS) group.
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Acetylation: The remaining free hydroxyl group at the C-4 position is then acetylated.
Detailed Experimental Protocol:
The following protocol is a representative procedure based on established methods for the selective protection of glycals. Optimization may be required depending on the scale and purity of the starting materials.
Step 1: Synthesis of 3,6-di-O-tert-butyldiphenylsilyl-D-glucal
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Materials:
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D-Glucal
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tert-Butyldiphenylsilyl chloride (TBDPSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
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Cool the mixture to 0 °C in an ice bath and add TBDPSCl (2.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford 3,6-di-O-tert-butyldiphenylsilyl-D-glucal.
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Step 2: Synthesis of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal
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Materials:
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3,6-di-O-tert-butyldiphenylsilyl-D-glucal
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Acetic anhydride (Ac₂O)
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Pyridine
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4-Dimethylaminopyridine (DMAP) (catalytic amount)
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Procedure:
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Dissolve the 3,6-di-O-tert-butyldiphenylsilyl-D-glucal (1.0 eq) in a mixture of pyridine and DCM.
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Add a catalytic amount of DMAP to the solution.
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Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography to yield the final product, 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal.
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Reactivity and Synthetic Applications
The synthetic utility of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal stems from the orthogonal nature of its protecting groups. The acetyl group at C-4 can be selectively removed under basic conditions, while the robust TBDPS groups at C-3 and C-6 remain intact. Conversely, the silyl ethers can be cleaved using fluoride reagents, leaving the acetyl group untouched. This differential reactivity allows for a wide range of transformations.
Key Reactions:
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Selective Deacetylation: Treatment with a mild base, such as sodium methoxide in methanol, selectively cleaves the acetyl group at the C-4 position. This unmasks the C-4 hydroxyl group for further reactions, such as glycosylation, etherification, or oxidation, while the bulky TBDPS groups at C-3 and C-6 provide steric hindrance and direct the approach of incoming reagents.
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Selective Desilylation: The TBDPS ethers can be removed using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine complex (HF-Py). This exposes the hydroxyl groups at C-3 and C-6 for subsequent transformations. The choice of fluoride reagent and reaction conditions can sometimes allow for selective deprotection of the primary C-6 silyl ether over the secondary C-3 silyl ether.
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Glycosylation Donor: The glucal double bond can be activated for glycosylation reactions. For instance, epoxidation of the double bond followed by ring-opening with a glycosyl acceptor can lead to the formation of 2-deoxyglycosides.
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Hydrogenation: The double bond can be hydrogenated to produce the corresponding 1,5-anhydro-D-glucitol derivative, a saturated sugar analog.
Conclusion
4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal is a strategically designed and highly valuable intermediate in carbohydrate synthesis. Its well-defined pattern of orthogonal protecting groups allows for precise, regioselective modifications, opening avenues for the construction of complex and biologically significant oligosaccharides and glycoconjugates. While some specific physicochemical data for this compound require further investigation, the established synthetic routes and predictable reactivity patterns make it an indispensable tool for researchers and scientists in the field of drug discovery and development. The methodologies and insights presented in this guide aim to facilitate its effective utilization in advancing the frontiers of glycochemistry.
